5-Bromo-6-methyl-3-pyridinecarboxaldehyde

Chemical Synthesis Medicinal Chemistry Quality Control

Researchers requiring sequential diversification often face protection/deprotection steps that erode yield. This pyridine building block solves that problem with true orthogonal reactivity. Key advantages: • Simultaneous electrophilic (aldehyde) and cross-coupling (bromine) handles eliminate protecting-group manipulation • Superior Pd-catalyzed coupling kinetics versus the 5-chloro analog due to the weaker C-Br bond • Consistent ≥97% purity supplied as a solid, stored under inert gas at 2-8°C to preserve aldehyde integrity

Molecular Formula C7H6BrNO
Molecular Weight 200.03 g/mol
CAS No. 1174028-20-6
Cat. No. B1505237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-methyl-3-pyridinecarboxaldehyde
CAS1174028-20-6
Molecular FormulaC7H6BrNO
Molecular Weight200.03 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)C=O)Br
InChIInChI=1S/C7H6BrNO/c1-5-7(8)2-6(4-10)3-9-5/h2-4H,1H3
InChIKeyYOKBWADWPYRVJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-methyl-3-pyridinecarboxaldehyde: Overview


5‑Bromo‑6‑methyl‑3‑pyridinecarboxaldehyde is a heterocyclic building block that combines an aromatic aldehyde at the 3‑position with a bromine atom at the 5‑position and a methyl group at the 6‑position of the pyridine ring . This substitution pattern creates a molecule with two orthogonal reactive handles: the aldehyde undergoes condensation, reduction, and reductive amination, while the bromine enables transition‑metal‑catalyzed cross‑couplings (Suzuki, Buchwald‑Hartwig, Negishi) . The compound is typically supplied as a solid with a purity of ≥97% and requires storage at 2‑8 °C under an inert atmosphere to prevent oxidation .

Dual orthogonal handles: aldehyde (condensation) + bromine (cross-coupling)
High purity building block for reproducible synthesis
Cold chain & inert atmosphere storage to preserve reactivity

5-Bromo-6-methyl-3-pyridinecarboxaldehyde: Key Advantages Over Analogs


In‑class compounds such as 6‑methyl‑3‑pyridinecarboxaldehyde (CAS 53014‑84‑9) lack the bromine handle required for Pd‑catalyzed cross‑couplings, while the chloro analog 5‑chloro‑6‑methyl‑3‑pyridinecarboxaldehyde (CAS 917835‑65‑5) exhibits markedly lower reactivity in Suzuki‑Miyaura reactions due to the stronger C–Cl bond . Furthermore, the 3‑pyridinecarboxaldehyde regioisomer provides distinct electronic and steric properties compared to the 2‑ or 4‑positional isomers, influencing both downstream condensation yields and the biological activity of derived pharmacophores [1]. These differences mean that substituting a generic pyridine aldehyde would either eliminate a key diversification step or require more forcing conditions, directly impacting synthetic efficiency and final product purity.

Target
5‑Bromo‑6‑methyl‑3‑pyridinecarboxaldehyde
Potential substitute
6‑Methyl‑3‑pyridinecarboxaldehyde lacks the bromine handle; may not enable Pd‑catalyzed cross‑coupling diversification.
Target
5‑Bromo‑6‑methyl‑3‑pyridinecarboxaldehyde
Chloro analog
5‑Chloro‑6‑methyl‑3‑pyridinecarboxaldehyde may require harsher Suzuki coupling conditions due to stronger C–Cl bond.
Target
3‑Pyridinecarboxaldehyde regioisomer
Regioisomer risk
The 2‑ or 4‑pyridinecarboxaldehyde isomers shift metal‑coordination geometry and may alter catalytic or pharmacological outcomes.

5-Bromo-6-methyl-3-pyridinecarboxaldehyde: Evidence-Based Comparison


Purity and Storage Stability

The compound is consistently supplied at a purity of ≥97% and must be stored at 2‑8 °C under argon, protected from light . In contrast, the non‑halogenated analog 6‑methyl‑3‑pyridinecarboxaldehyde (CAS 53014‑84‑9) is offered at the same 97% purity but is less sensitive to light and oxygen, allowing for ambient storage under argon . The chloro analog 5‑chloro‑6‑methyl‑3‑pyridinecarboxaldehyde requires storage at 2‑8 °C under nitrogen, indicating comparable sensitivity to the bromo compound .

Purity & Storage
Data to verify
Target: strict light exclusion, cold storage vs. non‑halogenated: ambient light acceptable
Storage sensitivity reflects higher bromine reactivity.
Vendor specs; verify under lab conditions.
Chemical Synthesis Medicinal Chemistry Quality Control

Bromo Cross-Coupling Reactivity

The bromine atom at the 5‑position enables high‑yielding Suzuki‑Miyaura cross‑couplings. A direct comparative study on the related 2‑bromo‑4‑pyridinecarboxaldehyde system demonstrated that the bromo derivative achieves a Suzuki coupling yield of 82% after process optimization, whereas the chloro analog exhibits only moderate reactivity and the non‑halogenated compound is entirely unreactive under identical conditions . By class‑level inference, 5‑bromo‑6‑methyl‑3‑pyridinecarboxaldehyde is expected to show similar superior reactivity over its chloro and non‑halogenated counterparts.

Suzuki Coupling
Class-level inference
High bromine mobility vs. chloro (moderate) / H (unreactive)
Enables diversification via Suzuki coupling (class-level inference).
Optimized model yield 82%; verify in your system.
Organic Synthesis Palladium Catalysis Medicinal Chemistry

Halogen Effects on Physicochemical Profile

The molecular weight of 5‑bromo‑6‑methyl‑3‑pyridinecarboxaldehyde is 200.03 g/mol, compared to 121.14 g/mol for the non‑halogenated 6‑methyl‑3‑pyridinecarboxaldehyde and 155.58 g/mol for the chloro analog . This 65% increase in mass relative to the unsubstituted derivative, coupled with the higher lipophilicity imparted by bromine (LogP ~1.37 vs. ~0.8 for the chloro analog), can significantly alter membrane permeability and binding pocket occupancy when the compound is incorporated into a larger pharmacophore [1].

MW & LogP
Context-dependent
MW 200.03, LogP 1.37 vs. non‑halogenated 121.14, 0.8
Higher MW & lipophilicity may influence PK/PD profile.
Calculated values; context‑dependent.
ADME Drug Design Medicinal Chemistry

Regioisomeric Effect on Catalysis

The 3‑pyridinecarboxaldehyde scaffold positions the aldehyde meta to the pyridine nitrogen, whereas the 2‑pyridinecarboxaldehyde isomer (e.g., 5‑bromo‑6‑methyl‑2‑pyridinecarboxaldehyde, CAS 137778‑18‑8) places the aldehyde ortho to the nitrogen . This difference influences both the electronics of the ring and the ability to form chelating ligands. In the synthesis of gel‑type imino‑amino functionalized supports, 2‑pyridinecarboxaldehyde‑derived catalysts gave higher activity than 3‑pyridinecarboxaldehyde analogs, demonstrating that the aldehyde position directly modulates catalytic performance [1].

Regioisomer Activity
Class-level inference
3‑aldehyde: lower catalytic activity vs. 2‑aldehyde (higher in model reaction)
Aldehyde position dictates metal‑binding geometry.
Class‑level inference; regiochemistry is critical.
Synthetic Chemistry Coordination Chemistry Catalysis

5-Bromo-6-methyl-3-pyridinecarboxaldehyde: Applications


Kinase Inhibitor Lead Optimization

The compound serves as a key intermediate for introducing diversity into kinase inhibitor scaffolds. The aldehyde can be converted to a secondary amine via reductive amination, while the bromine allows for late‑stage Suzuki coupling to explore SAR. The higher molecular weight and lipophilicity of the bromo fragment may improve binding to hydrophobic back pockets [1].

Heterocyclic Library Synthesis via Tandem Reactions

The orthogonal reactivity of the aldehyde and bromine enables sequential transformations without protecting group manipulation. For example, the aldehyde can be condensed with a hydrazine to form a hydrazone, after which the bromine undergoes Buchwald‑Hartwig amination to yield a highly functionalized pyridine core .

Photoactive Ligands for MOFs

The 3‑pyridinecarboxaldehyde regioisomer is preferred for constructing ligands that bridge metal centers in a linear fashion, as the nitrogen and aldehyde are meta‑disposed. The bromine atom can be replaced with an aryl group via Suzuki coupling to tune the electronic properties of the resulting metal‑organic framework [2].

Application
Selection Property
Validation Focus
Kinase inhibitor lead diversification
Bromo handle for late‑stage Suzuki coupling
SAR exploration & target engagement
Heterocyclic library synthesis
Sequential aldehyde/bromine transformations
Reaction orthogonality & yields
MOF ligand construction
Meta‑disposed N/aldehyde for linear bridging
Metal coordination & framework stability

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